![molecular formula C23H22FN3O4S B12201372 N-(3-acetylphenyl)-2-{[4-(4-fluorobenzenesulfonamido)phenyl]amino}propanamide](/img/structure/B12201372.png)
N-(3-acetylphenyl)-2-{[4-(4-fluorobenzenesulfonamido)phenyl]amino}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-{[4-(4-fluorobenzenesulfonamido)phenyl]amino}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylphenyl group, a fluorobenzenesulfonamido group, and a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{[4-(4-fluorobenzenesulfonamido)phenyl]amino}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Introduction of the Fluorobenzenesulfonamido Group: This step involves the reaction of the acetylphenyl intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanamide Backbone: This step involves the reaction of the intermediate with a suitable amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{[4-(4-fluorobenzenesulfonamido)phenyl]amino}propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl and sulfonamido groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(3-acetylphenyl)-2-{[4-(4-fluorobenzenesulfonamido)phenyl]amino}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{[4-(4-fluorobenzenesulfonamido)phenyl]amino}propanamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptor Activity: Interacting with cell surface receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
N-(3-acetylphenyl)-2-{[4-(4-fluorobenzenesulfonamido)phenyl]amino}propanamide can be compared with similar compounds such as:
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the propanamide backbone.
N-(3-acetylphenyl)-4-aminobenzenesulfonamide: Similar structure but lacks the fluorine atom.
Properties
Molecular Formula |
C23H22FN3O4S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[4-[(4-fluorophenyl)sulfonylamino]anilino]propanamide |
InChI |
InChI=1S/C23H22FN3O4S/c1-15(23(29)26-21-5-3-4-17(14-21)16(2)28)25-19-8-10-20(11-9-19)27-32(30,31)22-12-6-18(24)7-13-22/h3-15,25,27H,1-2H3,(H,26,29) |
InChI Key |
NUOCNJAFXXEDPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12201299.png)
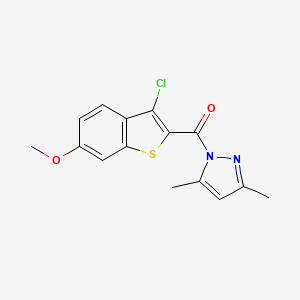
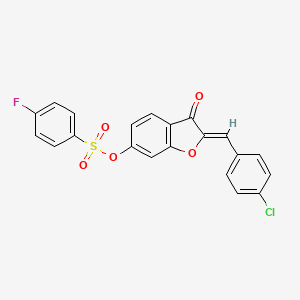
![1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-2-piperidinecarboxylic acid](/img/structure/B12201311.png)
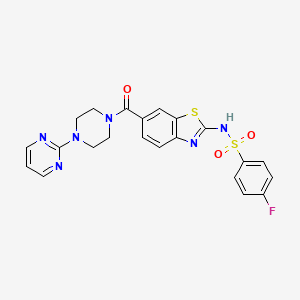
![5-Chloro-2-{[2-(4-methoxyphenyl)ethyl]amino}-4-(phenylsulfonyl)-1,3-thiazole](/img/structure/B12201314.png)
)amine](/img/structure/B12201316.png)
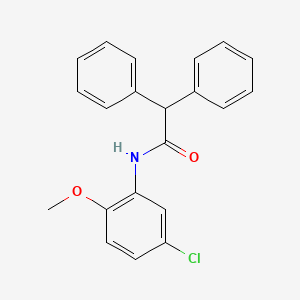

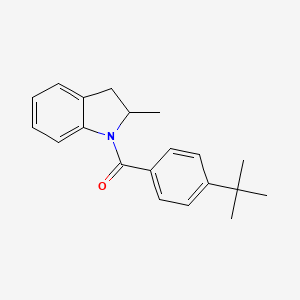
![2-[5-((2Z)-2-chloro-3-phenylprop-2-enylidene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-benzo[c]1,2,5-oxadiazol-4-ylacetamide](/img/structure/B12201353.png)
![(2Z)-2-(2,4-dichlorobenzylidene)-6-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12201362.png)
![ethyl 2-{[(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B12201364.png)
![1-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B12201365.png)
